Cas no 127913-03-5 (1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)-)
127913-03-5 structure
Product Name:1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)-
Numero CAS:127913-03-5
MF:C11H20O3
MW:200.274703979492
CID:139536
PubChem ID:3035517
Update Time:2025-04-19
1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)-
- (1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
- 6-hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
- (1S,5R)-2-(2-hydroxyethyl)-5-(1-hydroxy-1-methylethyl)cyclohex-2-en-1-ol
- 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R-trans)-
- CO 1408
- CO-1408
- [4R,(-)]-6α-Hydroxy-4β-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
- [4R,6S,(-)]-4β-(1-Hydroxy-1-methylethyl)-6-hydroxy-1-cyclohexene-1-ethanol
- PD162078
- BRN 5330698
- trans-6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
- 2-(1-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
- 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans-
- 127913-03-5
- (-)-6(S)-Hydroxy-4(R)-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
- 2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
- 103079-06-7
- DTXSID30908186
- CO/1408
-
- Inchi: 1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1
- Chiave InChI: VSDYCFMYAPMHAC-ZJUUUORDSA-N
- Sorrisi: OC(C)(C)[C@@H]1CC=C(CCO)[C@H](C1)O
Proprietà calcolate
- Massa esatta: 200.141245
- Massa monoisotopica: 200.141245
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -0.1
- Superficie polare topologica: 60.7
Proprietà sperimentali
- Densità: 1.131
- Punto di ebollizione: 339.1°C at 760 mmHg
- Punto di infiammabilità: 160.9°C
- Indice di rifrazione: 1.531
1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)- Letteratura correlata
-
Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
127913-03-5 (1-Cyclohexene-1-ethanol,6-hydroxy-4-(1-hydroxy-1-methylethyl)-, (4R,6S)-) Prodotti correlati
- 99-48-9(Carveol(Mixture of cis and trans))
- 110557-39-6(1,4-Naphthalenediol,1,4,4a,5,6,7,8,8a-octahydro-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-,(1R,4S,4aS,8aS)-)
- 2102-59-2(2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5R)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti